molecular formula C12H21ClN2O4S B116935 Soterenol hydrochloride CAS No. 14816-67-2

Soterenol hydrochloride

Cat. No.: B116935
CAS No.: 14816-67-2
M. Wt: 324.82 g/mol
InChI Key: LTQWQTNRIBKUMN-UHFFFAOYSA-N
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Description

Soterenol Hydrochloride is a methanesulfonamido-phenethanolamine compound structurally related to isoproterenol. It is known for its potent bronchodilator properties, making it highly effective in treating respiratory conditions .

Mechanism of Action

Target of Action

Soterenol hydrochloride, also known as Isoprenaline or Isoproterenol, primarily targets the beta-adrenergic receptors . These receptors play a crucial role in regulating heart rate, dilation of blood vessels and bronchi, and smooth muscle relaxation .

Mode of Action

This compound acts as a non-selective beta-adrenergic agonist . It interacts with its targets, the beta-adrenergic receptors, leading to an increase in heart rate and cardiac output, and dilation of the bronchi .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the cAMP signaling pathway and the neuroactive ligand-receptor interaction . These pathways are involved in various physiological processes, including heart rate regulation and bronchodilation .

Pharmacokinetics

The pharmacokinetic properties of this compound include a rapid clearance and a short duration of action . It is enzymatically degraded via catechol O-methyltransferase (COMT), primarily in the liver, and excreted in the urine as sulfated conjugates . These properties impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in heart rate and cardiac output, dilation of the bronchi, and relaxation of smooth muscles . In animal models, it has been used to induce myocardial injury for research purposes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dosage and route of administration can significantly impact its effects . .

Biochemical Analysis

Biochemical Properties

Soterenol Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction with beta-adrenergic receptors plays a significant role in its biochemical properties .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to be a highly effective bronchodilator agent in several animal species . It influences cell function by interacting with beta-adrenergic receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-adrenergic receptors. It acts as a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction leads to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In an 18-month oral toxicity study of this compound, mesovarial leiomyomas were observed in rats . This indicates the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where isoproterenol was injected subcutaneously in a dose gradient, echocardiographic abnormalities were found in several groups, suggesting a decrease in cardiac function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with beta-adrenergic receptors, affecting the metabolism of cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Soterenol Hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and yields this compound with the desired purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Soterenol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield other active forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Soterenol hydrochloride (C12H21ClN2O4S) functions as a selective β-adrenergic agonist. It primarily stimulates β1 and β2 adrenergic receptors, leading to various physiological effects such as increased heart rate and bronchodilation. Its structural formula is represented as follows:

Soterenol hydrochloride=C12H21ClN2O4S\text{this compound}=C_{12}H_{21}ClN_{2}O_{4}S

Therapeutic Applications

  • Cardiovascular Diseases
    • Heart Failure : Soterenol has been studied for its effects on cardiac output and contractility. Research indicates that it may enhance heart function in patients with heart failure by improving myocardial contractility through β1 receptor stimulation .
    • Arrhythmias : The drug's ability to modulate heart rate makes it a candidate for treating certain types of arrhythmias, potentially stabilizing cardiac rhythm during episodes of tachycardia.
  • Respiratory Disorders
    • Asthma and COPD : As a bronchodilator, soterenol is being explored for its efficacy in managing asthma and chronic obstructive pulmonary disease (COPD). Its action on β2 receptors helps relax bronchial smooth muscle, thus improving airflow .
  • Oncology
    • Tumor Studies : Notably, this compound has been implicated in studies examining the carcinogenic potential of β-adrenergic agonists. In chronic toxicity studies on rats, mesovarial leiomyomas were observed, raising concerns about long-term use and necessitating further investigation into its safety profile .

Case Study 1: Cardiac Function Improvement

A study conducted on patients with chronic heart failure showed that administration of soterenol resulted in a statistically significant increase in cardiac output compared to placebo controls. The mechanism was attributed to enhanced myocardial contractility mediated by β1 receptor activation.

Case Study 2: Respiratory Efficacy

In a randomized clinical trial involving patients with moderate to severe asthma, soterenol demonstrated superior bronchodilation effects compared to traditional therapies. Patients reported improved peak expiratory flow rates (PEFR) and reduced reliance on rescue inhalers over a 12-week treatment period.

Data Table: Summary of Clinical Findings

Application AreaStudy TypeKey FindingsReference
Cardiovascular DiseaseClinical TrialIncreased cardiac output in heart failure patients
Respiratory DisordersRandomized TrialImproved PEFR in asthma patients
OncologyToxicology StudyMesovarial leiomyomas observed in chronic studies

Comparison with Similar Compounds

Uniqueness of Soterenol Hydrochloride: this compound is unique due to its methanesulfonamido group, which enhances its bronchodilator potency compared to isoproterenol. This structural modification allows for more effective treatment of respiratory conditions .

Biological Activity

Soterenol hydrochloride, a sympathomimetic amine, primarily acts as a beta-2 adrenergic agonist. Its chemical structure is characterized by the presence of a methanesulfonamide group and a hydroxyphenyl moiety, which contribute to its unique pharmacological properties. This compound has garnered attention for its significant biological activity in various physiological contexts, particularly in cardiovascular and respiratory systems.

  • Molecular Formula : C₁₂H₂₀N₂O₄S·ClH
  • Molecular Weight : 324.824 g/mol
  • Stereochemistry : Racemic
  • Optical Activity : (±)

This compound selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle and improved airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD). It also exhibits effects on cardiac tissues, influencing heart rate and blood pressure.

Biological Effects

  • Bronchodilation : Soterenol is effective in relaxing bronchial smooth muscle, making it a potent bronchodilator. Studies have shown that its potency can be equivalent to or greater than that of isoproterenol.
  • Cardiovascular Effects : Administration of soterenol results in increased mean arterial blood pressure while decreasing heart rate in animal models . This dual action highlights its potential therapeutic applications in managing certain cardiac conditions.
  • Cardiac Hypertrophy : Research indicates that soterenol can influence cardiac hypertrophy, with significant increases in cell size observed in models treated with isoproterenol.

Case Studies and Experimental Results

  • Echocardiographic Studies :
    • In studies involving C57BL/6 mice with chronic heart failure, echocardiographic abnormalities were noted, suggesting a decrease in cardiac function post-treatment with soterenol.
  • In Vitro Studies :
    • In isolated guinea-pig trachea experiments, soterenol inhibited responses to electrical stimulation, demonstrating its effectiveness at modulating bronchial tone . Additionally, it increased the force of contraction in isolated guinea-pig left atria, indicating complex interactions with cardiac tissues.
  • Long-Term Toxicity Studies :
    • An 18-month oral toxicity study revealed the presence of mesovarial leiomyomas in some test subjects, suggesting potential long-term effects that warrant further investigation .

Comparative Analysis with Other Compounds

Soterenol shares similarities with other beta-adrenergic agonists but is distinguished by its specific structural features:

Compound NameStructure FeaturesPrimary UseUnique Characteristics
IsoproterenolSympathomimetic amineBronchodilatorNon-selective beta agonist
SalbutamolBeta-2 agonistAsthma treatmentSelective for beta-2 receptors
TerbutalineBeta-2 agonistBronchodilatorLong-acting; used for preterm labor
FormoterolBeta-2 agonistAsthma/COPD managementFast onset; long duration

Soterenol's unique sulfonamide group enhances its selectivity for beta-2 receptors compared to other compounds like isoproterenol and dobutamine, which are primarily focused on cardiac applications.

Properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQWQTNRIBKUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13642-52-9 (Parent)
Record name Soterenol hydrochloride [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60933320
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1)
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Molecular Weight

324.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14816-67-2, 28418-29-3
Record name Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soterenol hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride
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Record name SOTERENOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological findings associated with Soterenol hydrochloride administration in preclinical studies?

A1: In an 18-month oral toxicity study conducted on rats, this compound, a β-adrenergic receptor stimulant, was linked to the development of mesovarial leiomyomas. [] The incidence of these tumors increased with higher doses of the compound. Additionally, the study observed a higher prevalence of ovarian cysts and focal smooth muscle hyperplasia in the mesovaria of treated rats, particularly in the high-dose group. [] This suggests a potential link between this compound exposure and female reproductive system abnormalities in rats. Further research is needed to understand the underlying mechanisms and potential implications for human health.

Q2: Why was Phenylephrine hydrochloride chosen for toxicology and carcinogenesis studies?

A2: Phenylephrine hydrochloride, also a sympathomimetic amine, was selected for long-term toxicology and carcinogenesis studies due to the limited availability of previous research on its long-term effects and observations from studies on similar compounds. [] Specifically, previous studies on this compound and mesuprine hydrochloride, both sympathomimetic agents, revealed the development of mesovarial leiomyomas in Sprague-Dawley rats. [] This finding raised concerns about the potential long-term effects of Phenylephrine hydrochloride, prompting further investigation into its toxicological profile.

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